Medetomidine-13C,d3 Hydrochloride

Description

Properties

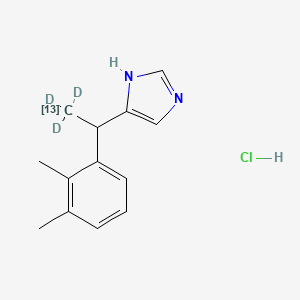

IUPAC Name |

5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3+1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-RWALGPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721477 | |

| Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216630-06-6 | |

| Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Medetomidine-13C,d3 Hydrochloride: Properties and Applications

This guide provides a comprehensive technical overview of Medetomidine-13C,d3 Hydrochloride, an essential tool for researchers, toxicologists, and drug development professionals. We will delve into its core chemical properties, pharmacological context, and its critical application as an internal standard in quantitative bioanalysis, moving beyond simple data recitation to explain the scientific rationale behind its use and characterization.

Introduction: The Need for a High-Fidelity Standard

In the landscape of pharmacological research and forensic toxicology, the accurate quantification of analytes in complex biological matrices is paramount. Medetomidine, a potent and selective α2-adrenergic receptor agonist used primarily in veterinary medicine, has seen a concerning emergence as an adulterant in the illicit drug supply.[1][2] This necessitates robust, validated analytical methods for its detection and quantification.

Medetomidine-13C,d3 Hydrochloride serves as the gold-standard internal standard for this purpose.[3][4] By incorporating stable, heavy isotopes into its molecular structure, it becomes chemically identical to the parent analyte but mass-shifted. This property allows it to navigate the entire analytical workflow—from sample extraction to ionization in a mass spectrometer—in the same manner as the target analyte, providing a reliable basis for correcting analytical variability and ensuring the highest degree of accuracy and precision.[5][6]

Physicochemical and Structural Properties

The defining characteristics of Medetomidine-13C,d3 Hydrochloride are summarized below. These properties are fundamental to its use as a certified reference material.

| Property | Value | Source(s) |

| Chemical Name | 5-(1-(2,3-dimethylphenyl)ethyl-2-¹³C-2,2,2-d₃)-1H-imidazole, monohydrochloride | [4] |

| CAS Number | 1216630-06-6 | [4][7] |

| Molecular Formula | C₁₂[¹³C]H₁₃D₃N₂ • HCl | [4] |

| Molecular Weight | 240.75 g/mol (Varies slightly between sources, e.g., 240.8) | [7] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [4] |

| Chemical Purity | Typically >95% | --- |

| Appearance | Solid | [4] |

| Solubility | Slightly soluble in methanol | [4] |

| Storage Conditions | -20°C | [4] |

| Unlabeled CAS Number | 86347-14-0 (for Medetomidine) | [8] |

The strategic placement of the isotopic labels—one Carbon-13 and three deuterium atoms on the ethyl group—confers a +4 Da mass shift from the most common monoisotopic mass of the unlabeled medetomidine. This significant mass difference is ideal for mass spectrometry, as it prevents isotopic crosstalk between the analyte and the internal standard, a critical factor for accurate quantification at low concentration levels.

Synthesis and Isotopic Labeling Strategy

The synthesis of unlabeled medetomidine has been approached through various routes since its initial disclosure.[9][10] A common strategy involves the reaction of a Grignard reagent derived from 2,3-dimethylbromobenzene with an imidazole-based starting material.[11]

For the isotopically labeled standard, the synthesis is adapted to incorporate the heavy atoms at a specific, stable position within the molecule. While proprietary specifics vary, a logical approach involves using a labeled precursor, such as 1-bromoethane-¹³C,d₃, in the formation of the ethyl side chain. This ensures the labels are not susceptible to exchange during chemical reactions or under physiological conditions.

Below is a conceptual workflow illustrating the key stages of producing a certified isotopically labeled internal standard.

Pharmacological Context of Medetomidine

To effectively use Medetomidine-13C,d3 HCl as a research tool, understanding the pharmacology of the parent compound is essential. Medetomidine is a racemic mixture of dexmedetomidine and levomedetomidine, with the dexmedetomidine enantiomer being the pharmacologically active component.[8]

Mechanism of Action

Dexmedetomidine is a highly selective α2-adrenergic receptor agonist, with a selectivity ratio for α2 over α1 receptors of 1620:1.[4] Its mechanism of action centers on its effects within the central nervous system (CNS).

-

Binding: It binds to presynaptic α2-receptors, primarily in the locus coeruleus of the brainstem.

-

Inhibition: This binding inhibits the release of the neurotransmitter norepinephrine.

-

Effect: The reduction in noradrenergic activity leads to sedation, anxiolysis (anxiety reduction), and analgesia (pain relief).[9]

This signaling cascade is depicted in the diagram below.

Sources

- 1. Classics in Chemical Neuroscience: Medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cfsre.org [cfsre.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 7. Medetomidine-13C,d3 Hydrochloride | C13H17ClN2 | CID 57347593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Medetomidine | C13H16N2 | CID 68602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

Medetomidine-13C,d3 Hydrochloride: A Technical Guide for Bioanalytical Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Medetomidine-13C,d3 Hydrochloride is a stable isotope-labeled analog of medetomidine, a potent and selective α2-adrenergic receptor agonist.[1][2] Its primary application in the scientific field is as an internal standard for the highly accurate and precise quantification of medetomidine in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] This guide provides a comprehensive overview of Medetomidine-13C,d3 Hydrochloride, its physicochemical properties, mechanism of action, and detailed protocols for its application in bioanalytical method development and validation.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis.[4][5] By incorporating a known amount of Medetomidine-13C,d3 Hydrochloride into a sample at an early stage of processing, it is possible to correct for variability in sample preparation, instrument response, and matrix effects. The isotopic labeling ensures that the internal standard has nearly identical chemical and physical properties to the analyte of interest, medetomidine, leading to similar behavior during extraction, chromatography, and ionization.[4][5] This co-elution and similar ionization efficiency allow for a more accurate and precise determination of the analyte's concentration.

Physicochemical Properties of Medetomidine-13C,d3 Hydrochloride

| Property | Value | Source |

| CAS Number | 1216630-06-6 | [1][6][7] |

| Molecular Formula | C₁₂[¹³C]H₁₃D₃N₂ • HCl | [1][6] |

| Molecular Weight | 240.75 g/mol | [6][8] |

| Formal Name | 5-(1-(2,3-dimethylphenyl)ethyl-2-¹³C-2,2,2-d₃)-1H-imidazole, monohydrochloride | [1] |

| Appearance | Solid | [1][8] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Storage Temperature | -20°C | [6][7] |

| Solubility | Slightly soluble in Methanol | [1] |

Mechanism of Action: The α2-Adrenergic Receptor

Medetomidine exerts its pharmacological effects by acting as a potent and selective agonist of α2-adrenergic receptors (α2-ARs).[1] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[9] There are three main subtypes of α2-ARs: α2A, α2B, and α2C.[9]

The activation of α2-ARs by an agonist like medetomidine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[10][11] This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[11] In the central nervous system, this reduction in cAMP leads to a decrease in neuronal firing and the release of norepinephrine, resulting in sedative, analgesic, and anxiolytic effects.[12]

Below is a diagram illustrating the signaling pathway of the α2-adrenergic receptor.

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway

Application in Bioanalytical Methods: A Step-by-Step Protocol

The following protocol provides a general framework for the use of Medetomidine-13C,d3 Hydrochloride as an internal standard for the quantification of medetomidine in plasma samples by LC-MS/MS. This method is based on common practices in bioanalytical laboratories and should be fully validated according to regulatory guidelines such as those from the FDA.[13][14][15]

Preparation of Stock and Working Solutions

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Medetomidine-13C,d3 Hydrochloride in methanol.

-

Analyte Stock Solution (1 mg/mL): Prepare a stock solution of medetomidine hydrochloride in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).

-

Analyte Working Solutions for Calibration Curve and Quality Controls (QCs): Serially dilute the analyte stock solution with methanol:water (1:1, v/v) to prepare a series of working solutions for spiking into blank plasma to create calibration standards and QCs.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.[16]

-

Sample Aliquoting: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL). Vortex briefly.

-

Protein Precipitation: Add 300 µL of acetonitrile to each sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrument being used.

| Parameter | Recommended Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Medetomidine: m/z 201.1 → 95.1Medetomidine-13C,d3: m/z 205.1 → 98.1 |

Note: The exact m/z values for the precursor and product ions should be determined by infusing the individual compounds into the mass spectrometer.

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability. Key validation parameters as per FDA guidelines include:[13][14][15]

-

Selectivity and Specificity: Assess potential interference from endogenous matrix components.

-

Calibration Curve: Evaluate the linearity, range, and accuracy of the calibration standards. A typical range for medetomidine could be 0.1 to 100 ng/mL.[3]

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples at multiple concentration levels (low, medium, and high).

-

Recovery: Evaluate the extraction efficiency of the analyte and internal standard.

-

Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

-

Stability: Investigate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Workflow and Data Analysis

The overall workflow for a typical bioanalytical study using Medetomidine-13C,d3 Hydrochloride is depicted in the diagram below.

Caption: Bioanalytical Workflow for Medetomidine Quantification

Conclusion

Medetomidine-13C,d3 Hydrochloride is an indispensable tool for researchers and drug development professionals requiring accurate and reliable quantification of medetomidine in biological samples. Its use as an internal standard in LC-MS/MS assays minimizes the impact of experimental variability, thereby ensuring the integrity of pharmacokinetic and other bioanalytical data. The protocols and information provided in this guide serve as a robust starting point for the development and validation of sensitive and specific bioanalytical methods.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][4][5]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from Waters Corporation website.

-

Cayman Chemical. (n.d.). Medetomidine-13C-d3 (hydrochloride) (CAS 1216630-06-6). Retrieved from Cayman Chemical website.[1]

-

Sigma-Aldrich. (n.d.). Medetomidine- 13 C,D 3 hydrochloride solution. Retrieved from Sigma-Aldrich website.[6]

-

ResearchGate. (n.d.). α2-adrenergic receptor (α2-AR)-mediated signaling pathway. Retrieved from ResearchGate website.[10]

-

ChemWhat. (n.d.). Medetomidine-13C,d3 Hydrochloride CAS#: 1216630-06-6. Retrieved from ChemWhat website.[7]

-

Salonen, J. S., & Eloranta, M. (1990). Pharmacokinetics of medetomidine. Journal of veterinary pharmacology and therapeutics, 13(4), 365–371.[17]

-

MedChemExpress. (n.d.). Medetomidine-13C,d3 hydrochloride. Retrieved from MedChemExpress website.[2]

-

Kuusela, E., Vainio, O., Kaistinen, A., & Raekallio, M. (2000). Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs. Journal of veterinary pharmacology and therapeutics, 23(1), 15–20.[18]

-

Cayman Chemical. (2025). Safety Data Sheet: Medetomidine-13C-d3 (hydrochloride).[8]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.[13]

-

Weerink, M. A. S., Struys, M. M. R. F., Hannivoort, L. N., Barends, C. R. M., Absalom, A. R., & Colin, P. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine. Clinical pharmacokinetics, 56(8), 893–913.[12]

-

Li, W., Zhang, Z., Wu, L., Tian, Y., Feng, S., & Chen, Y. (2009). Determination of dexmedetomidine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: Application to a pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 50(4), 652–657.[16]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.[14]

-

Pawson, P., & Ledesma, J. C. (2020). The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats. Animals : an open access journal from MDPI, 10(11), 2006.[19]

-

Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Retrieved from Wikipedia.[9]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.[15]

-

Wikipedia. (n.d.). Alpha-2A adrenergic receptor. Retrieved from Wikipedia.[20]

-

Pixorize. (n.d.). Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE. Retrieved from Pixorize.[11]

-

QIAGEN. (n.d.). α-Adrenergic Signaling. Retrieved from QIAGEN GeneGlobe.[21]

-

Giorgi, M., Meucci, V., Giusiani, M., & Soldani, G. (2006). Determination of acepromazine, ketamine, medetomidine, and xylazine in serum: multi-residue screening by liquid chromatography-mass spectrometry. Journal of veterinary diagnostic investigation, 18(4), 386–392.[22]

-

Meucci, V., Rota, S., Guidi, A., & Giorgi, M. (2021). A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study. Drug testing and analysis, 13(7), 1249–1255.[3]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medetomidine-¹³C,D₃ hydrochloride solution CAS 1216630-06-6 [sigmaaldrich.com]

- 7. chemwhat.com [chemwhat.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 12. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine | springermedicine.com [springermedicine.com]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs. | Semantic Scholar [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. Alpha-2A adrenergic receptor - Wikipedia [en.wikipedia.org]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 22. academic.oup.com [academic.oup.com]

Introduction: The Role of Isotopically Labeled Medetomidine in Quantitative Analysis

An In-Depth Technical Guide to Medetomidine-13C,d3 HCl

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Medetomidine-13C,d3 hydrochloride (HCl), an isotopically labeled analog of the potent α2-adrenergic agonist, medetomidine. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties, analytical methodologies, and practical applications of this essential internal standard.

Medetomidine is a synthetic compound used extensively in veterinary medicine as a sedative and analgesic.[1][2] Its pharmacological activity stems from its high affinity and selectivity for α2-adrenergic receptors.[1][2] In the realm of analytical chemistry and drug metabolism studies, the quantification of medetomidine in biological matrices is crucial. Medetomidine-13C,d3 HCl serves as an ideal internal standard for these applications, particularly in mass spectrometry-based assays like GC-MS and LC-MS.[1][3]

The incorporation of stable isotopes—one Carbon-13 atom and three deuterium atoms—results in a molecule that is chemically identical to the unlabeled analyte but has a distinct, higher molecular weight.[4][5] This mass shift is the cornerstone of its utility. When added to a sample at a known concentration, it co-elutes with the native medetomidine but is detected at a different mass-to-charge ratio (m/z). This allows for precise and accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[3][6]

Physicochemical Properties

Medetomidine-13C,d3 HCl is typically supplied as a solid.[1] A summary of its key physical and chemical properties is presented in Table 1. It is important to note that some specific physical properties, such as the exact melting point, are not always determined for isotopically labeled standards and are therefore listed as undetermined in safety data sheets.[7]

| Property | Value | Source(s) |

| Chemical Name | 5-(1-(2,3-dimethylphenyl)ethyl-2-13C-2,2,2-d3)-1H-imidazole, monohydrochloride | [1][7] |

| Synonyms | MVP 785-13C-d3 | [1][7] |

| CAS Number | 1216630-06-6 | [1][5][7] |

| Molecular Formula | C₁₂[¹³C]H₁₃D₃N₂ • HCl | [1] |

| Formula Weight | 240.8 g/mol | [1][5][7] |

| Appearance | Solid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Melting Point | Undetermined (Unlabeled form: 168-172 °C) | [7][8] |

| Solubility | Slightly soluble in methanol. The unlabeled form is soluble in ethanol (~30 mg/mL), DMSO (~25 mg/mL), and PBS (pH 7.2, ~2 mg/mL). | [1][2] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (when stored as recommended) | [2] |

Molecular Structure and Isotopic Labeling

The defining feature of Medetomidine-13C,d3 HCl is the strategic placement of its stable isotopes. The molecule incorporates three deuterium (d3) atoms on the methyl group of the ethyl side chain and one Carbon-13 (13C) atom at the adjacent carbon. This specific labeling provides a +4 Da mass shift from the most common isotope of the parent molecule, which is ideal for mass spectrometry, as it avoids potential isotopic overlap from naturally occurring heavy isotopes in the unlabeled analyte.

Caption: Molecular structure of Medetomidine-13C,d3 HCl with isotopic labels highlighted.

Analytical Characterization

While specific spectra for this particular labeled compound are proprietary to the manufacturer, a scientist can anticipate the key features based on its molecular structure. A certificate of analysis for a specific batch confirms that the material conforms to the expected structure via NMR.[9]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 205.1 (for the free base). The key diagnostic feature is this +4 Da shift compared to the unlabeled medetomidine (m/z ~201.1). Fragmentation in MS/MS would likely involve the loss of the imidazole-containing side chain, and the fragmentation pattern would be consistent with that of unlabeled medetomidine, but with the fragments containing the isotopic labels showing the corresponding mass shifts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would be very similar to that of unlabeled medetomidine, with characteristic signals for the aromatic and imidazole protons. The most notable difference would be the absence of the signal for the methyl group protons where the deuterium atoms have been substituted.

-

¹³C NMR: The carbon spectrum would show a signal for the labeled ¹³C atom, which would exhibit coupling to the attached deuterium atoms. The chemical shift would be consistent with a methyl carbon in that position. The presence of the ¹³C label allows for specific tracking and quantification using NMR methods as well.[3]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the vibrational modes of the aromatic and imidazole rings and the alkyl chains. The C-D stretching vibrations would be present at a lower frequency (around 2100-2250 cm⁻¹) compared to the typical C-H stretches (around 2850-3000 cm⁻¹), providing a clear indication of deuteration. The PubChem database contains an ATR-IR spectrum for the unlabeled medetomidine hydrochloride which can serve as a reference.[10]

Application as an Internal Standard in Mass Spectrometry

The primary and most critical application of Medetomidine-13C,d3 HCl is as an internal standard for the accurate quantification of medetomidine in complex matrices.[1]

Experimental Protocol: Quantification of Medetomidine in Plasma using LC-MS/MS

This protocol outlines a typical workflow for using Medetomidine-13C,d3 HCl as an internal standard.

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Medetomidine-13C,d3 HCl in methanol.

-

Prepare a separate 1 mg/mL stock solution of unlabeled medetomidine standard in methanol.

-

-

Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Perform serial dilutions of the unlabeled medetomidine stock solution with a blank biological matrix (e.g., drug-free plasma) to create calibration standards at a range of concentrations (e.g., 0.1 to 100 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each calibrator, QC, and unknown plasma sample in a microcentrifuge tube, add 10 µL of a working solution of Medetomidine-13C,d3 HCl (e.g., at 50 ng/mL in methanol) and vortex briefly. The causality here is to ensure the internal standard is present before any sample loss can occur.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. This is a self-validating step as inefficient precipitation would affect both analyte and standard, but the ratio remains constant.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate LC column (e.g., a C18 column).

-

Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate medetomidine from other matrix components.

-

Set the mass spectrometer to monitor specific Multiple Reaction Monitoring (MRM) transitions for both medetomidine and Medetomidine-13C,d3 HCl. For example:

-

Medetomidine: Q1 m/z 201.1 -> Q3 m/z [specific fragment ion]

-

Medetomidine-13C,d3: Q1 m/z 205.1 -> Q3 m/z [corresponding fragment ion]

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of medetomidine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantitative analysis using Medetomidine-13C,d3 HCl as an internal standard.

Handling, Storage, and Safety

Medetomidine-13C,d3 HCl is a potent pharmaceutical compound and must be handled with appropriate precautions. Safety Data Sheets (SDS) classify the compound as fatal if swallowed or inhaled, and toxic in contact with skin.[7] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[7]

-

Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid creating dust. This material should be handled by trained personnel only.

-

Storage: Store the solid compound tightly sealed at -20°C as recommended by the supplier.[1][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Azi-medetomidine: Synthesis and Characterization of a Novel α2 Adrenergic Photoaffinity Ligand - PMC. (n.d.). PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). Medetomidine-13C,d3 Hydrochloride (CID 57347593). Retrieved from [Link]

-

PubChem. (n.d.). Medetomidine hydrochloride (CID 68601). Retrieved from [Link]

-

ChemWhat. (n.d.). Medetomidine-13C,d3 Hydrochloride CAS#: 1216630-06-6. Retrieved from [Link]

-

ResearchGate. (2025). Synthetic Approaches to Dexmedetomidine (Review). [Link]

-

ResearchGate. (2015). Synthesis and Enantiomeric Resolution of Medetomidine. [Link]

- Google Patents. (n.d.). Synthesis method of medetomidine - CN112194626A.

-

Axios Research. (n.d.). Medetomidine-13C-d3 HCl. Retrieved from [Link]

-

Sisco, E., et al. (n.d.). Identification of the veterinary sedative medetomidine in combination with opioids and xylazine in Maryland. Retrieved from [Link] (Note: This is a summary page, the full publication details may be found in the Journal of Forensic Sciences).

-

MDPI. (n.d.). Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA. Retrieved from [Link]

-

PubMed. (2024). Classics in Chemical Neuroscience: Medetomidine. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Medetomidine-13C,d3 Hydrochloride | C13H17ClN2 | CID 57347593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Medetomidine Hydrochloride, 86347-15-1, SMB01393, High-Purity, Sigma-Aldrich [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Medetomidine Hydrochloride | C13H17ClN2 | CID 68601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Medetomidine-13C-d3 (hydrochloride) - Labchem Catalog [catalog.labchem.com.my]

Medetomidine-13C,d3 Hydrochloride certificate of analysis

An In-Depth Technical Guide to the Certificate of Analysis for Medetomidine-13C,d3 Hydrochloride

Introduction: Beyond the Data Points

Medetomidine-13C,d3 Hydrochloride is a stable isotope-labeled (SIL) internal standard of Medetomidine, a potent and selective α2-adrenergic agonist. Its application is critical in quantitative bioanalytical studies, where it is used to correct for analyte loss during sample preparation and instrumental analysis, ensuring the accuracy and precision of methods like liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed walkthrough of a typical Certificate of Analysis (C of A) for this compound, moving beyond a simple presentation of results to explain the underlying scientific principles and the rationale for the chosen analytical techniques. As researchers and drug development professionals, understanding the nuances of the C of A is paramount for ensuring data integrity and the success of your research.

Compound Identity and Characterization

The first section of any C of A establishes the fundamental identity of the material. This is not merely a formality but the foundational data upon which all other results are built.

Molecular Formula and Structure

-

Molecular Formula: C₁₃H₁₆N₂ • HCl (for the unlabeled portion); C₁₂¹³CH₁₃D₃N₂ • HCl (representing the labeled molecule)

-

Molecular Weight: 236.74 g/mol

-

CAS Number: 128501-78-4

-

Chemical Name: 4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride-13C,d3

The precise placement of the stable isotopes is critical. In this case, a single ¹³C atom is incorporated into the imidazole ring, and three deuterium atoms (d3) are located on the methyl group. This specific labeling scheme is designed to create a significant mass shift from the unlabeled analyte while minimizing any potential for isotopic exchange.

Caption: Molecular structure of Medetomidine-13C,d3 highlighting the positions of the stable isotope labels.

Physical Properties

A summary of the physical state and appearance of the compound is provided.

| Parameter | Specification |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol |

These characteristics are important for handling, storage, and preparation of stock solutions. Any deviation from the expected appearance could indicate potential degradation or impurity.

Purity Assessment: A Multi-Faceted Approach

Purity is arguably the most critical parameter for an internal standard. Impurities can introduce interference, compromise assay accuracy, and lead to erroneous results. A robust C of A will employ multiple analytical techniques to assess purity comprehensively.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of small molecules. It separates the compound of interest from any non-volatile impurities based on their differential partitioning between a stationary phase and a mobile phase.

-

Principle: The sample is injected into a column packed with a solid support (stationary phase). A liquid (mobile phase) is pumped through the column, and the components of the sample separate based on their affinity for the two phases. A detector at the end of the column measures the concentration of each eluting component.

-

Typical Result: >98% (by peak area at a specific wavelength, e.g., 210 nm)

Expert Insight: Why is HPLC the primary choice? Its high resolution allows for the separation of closely related impurities, including potential synthetic byproducts or degradants. The use of a UV detector provides a quantitative measure of the relative amounts of these species. The choice of wavelength (e.g., 210 nm) is critical and is selected to ensure that all likely impurities will be detected.

Caption: A simplified workflow of an HPLC system for purity analysis.

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.

-

Principle: The molecule is ionized, and the resulting ions are separated based on their m/z in a magnetic or electric field. The detector records the abundance of ions at each m/z value.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of Medetomidine-13C,d3. For C₁₂¹³CH₁₃D₃N₂, the monoisotopic mass of the free base is 204.17. Therefore, the expected [M+H]⁺ ion would be approximately m/z 205.18.

-

Trustworthiness: This technique directly confirms the mass of the labeled compound, ensuring that the material is indeed Medetomidine-13C,d3 and not an unlabeled or incorrectly labeled analogue.

Isotopic Purity: The Key to Quantitation

For a stable isotope-labeled internal standard, isotopic purity is as important as chemical purity. It defines the percentage of the compound that contains the desired stable isotopes.

Isotopic Enrichment

This value indicates the percentage of the labeled positions that are occupied by the heavy isotope.

| Parameter | Specification |

| Isotopic Enrichment | ≥99 atom % ¹³C, ≥98 atom % D |

-

Why it matters: High isotopic enrichment is crucial to minimize "crosstalk" in mass spectrometry. Crosstalk occurs when the signal from the internal standard contributes to the signal of the unlabeled analyte, which can happen if the internal standard contains a significant amount of unlabeled material.

Determination of Isotopic Purity by LC-MS

LC-MS is the definitive technique for assessing isotopic purity.

-

Protocol:

-

A solution of the Medetomidine-13C,d3 HCl is prepared.

-

The solution is injected into an LC-MS system.

-

The mass spectrometer is operated in full scan mode to observe the molecular ion cluster.

-

The relative intensities of the ion corresponding to the fully labeled compound (m/z ~205.18) and any ions corresponding to partially labeled or unlabeled compound (m/z ~201.15 for unlabeled) are measured.

-

The isotopic purity is calculated from the relative peak areas.

-

Expert Insight: The mass shift of +4 Da (one ¹³C and three D atoms) is ideal for quantitative analysis. This shift is large enough to move the internal standard's signal away from the natural isotope peaks of the unlabeled analyte, preventing analytical interference and ensuring accurate quantitation.

Structural Integrity: Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the structure of the molecule in solution and can confirm the identity and purity.

-

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The hydrogen nuclei (protons) in the molecule absorb energy at specific frequencies depending on their local chemical environment. The resulting spectrum shows signals corresponding to each unique proton in the structure.

-

Interpretation for Medetomidine-13C,d3: The ¹H NMR spectrum should be consistent with the structure of Medetomidine. Key indicators for this specific labeled compound include:

-

The absence or significant reduction of the signal corresponding to the methyl protons, confirming deuteration at this position.

-

The presence of all other expected proton signals (aromatic, imidazole, etc.) with the correct chemical shifts and splitting patterns.

-

-

Self-Validation: By comparing the obtained spectrum to a reference spectrum of unlabeled Medetomidine, one can quickly verify the structural integrity and the success of the deuteration step.

Conclusion: A Guarantee of Quality

The Certificate of Analysis for Medetomidine-13C,d3 Hydrochloride is more than a simple data sheet; it is a comprehensive scientific document that guarantees the identity, purity, and isotopic integrity of this critical analytical standard. By understanding the principles behind the analytical techniques employed—HPLC for purity, Mass Spectrometry for mass confirmation, and ¹H NMR for structural verification—researchers can use this internal standard with the highest degree of confidence, ensuring the reliability and reproducibility of their quantitative results.

References

-

PubChem. Medetomidine Compound Summary.[Link]

An In-Depth Technical Guide to the Molecular Weight of Medetomidine-¹³C,d₃ Hydrochloride

This guide provides a comprehensive analysis of the molecular weight of Medetomidine-¹³C,d₃ Hydrochloride, a critical isotopically labeled internal standard. Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the foundational principles of its molecular composition, the precise calculation of its molecular weight, and its practical application in high-precision quantitative analysis.

Introduction: The Critical Role of an Internal Standard

Medetomidine-¹³C,d₃ Hydrochloride is the stable isotope-labeled (SIL) analog of Medetomidine, a potent α₂-adrenergic agonist used primarily in veterinary medicine as a sedative and analgesic.[1][2] In the realm of analytical chemistry, particularly in bioanalysis using liquid chromatography-mass spectrometry (LC-MS), SIL analogs are the gold standard for internal standards.[3][4][5] They are indispensable for correcting variations in sample preparation, instrument response, and matrix effects, thereby ensuring the accuracy and reproducibility of quantitative assays.[6] An exact and verified molecular weight is the most fundamental parameter for an internal standard, forming the basis of its utility in mass spectrometry. This guide provides the theoretical and practical framework for understanding this crucial value.

PART 1: Molecular Composition and Isotopic Labeling

To comprehend the molecular weight, one must first understand the molecule's precise atomic composition, including the specific placement of its isotopic labels.

1.1. Chemical Structure and Formula

The systematic name for Medetomidine-¹³C,d₃ Hydrochloride is 4-[2,2,2-Trideuterio-1-(2,3-dimethylphenyl)ethyl-2-¹³C]-1H-imidazole hydrochloride.[7][8] This name precisely describes the location of the stable isotopes. The molecular formula, reflecting this specific composition, is C₁₂[¹³C]H₁₃D₃N₂ · HCl .

The labeling strategy involves:

-

One Carbon-13 (¹³C) atom: Replacing a standard carbon-12 atom.

-

Three Deuterium (²H or D) atoms: Replacing three standard protium (¹H) atoms on a terminal methyl group.

This labeling imparts a nominal mass increase of +4 Da (Daltons) compared to the unlabeled medetomidine, a crucial feature for its function as an internal standard.

1.2. Labeled Structure Diagram

The diagram below illustrates the chemical structure of Medetomidine-¹³C,d₃ Hydrochloride, highlighting the positions of the stable isotope labels.

Caption: Structure of Medetomidine-¹³C,d₃ with labeled atoms.

PART 2: Calculation of Molecular Weight

The term "molecular weight" can refer to two distinct values: the average molecular weight (MW) , calculated using the standard atomic weights of elements, and the monoisotopic mass , calculated using the mass of the most abundant or specific isotopes of each element. For mass spectrometry, the monoisotopic mass is often more relevant.

2.1. Foundational Data: Atomic Masses

The calculation relies on precise atomic masses. The values below are sourced from the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).[7][9][10][11][12]

| Element / Isotope | Standard Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Carbon (C) | [12.0096, 12.0116] (12.011 used)[13][14] | 12.000000 |

| Carbon-13 (¹³C) | N/A | 13.003355 [15] |

| Hydrogen (H) | [1.00784, 1.00811] (1.008 used)[16] | 1.007825 |

| Deuterium (D, ²H) | N/A | 2.014102 [8][17] |

| Nitrogen (N) | [14.00643, 14.00728] (14.007 used)[18][19] | 14.003074 |

| Chlorine (Cl) | [35.446, 35.457] (35.453 used)[20][21] | 34.968853 (³⁵Cl) |

2.2. Step-by-Step Calculation

The molecular formula is (C₁₂)(¹³C)(H₁₃)(D₃)(N₂) for the free base and HCl for the hydrochloride salt.

A. Average Molecular Weight (MW):

-

Carbon: (12 atoms × 12.011 g/mol ) = 144.132 g/mol

-

Carbon-13: (1 atom × 13.003 g/mol ) = 13.003 g/mol

-

Hydrogen: (13 atoms × 1.008 g/mol ) = 13.104 g/mol

-

Nitrogen: (2 atoms × 14.007 g/mol ) = 28.014 g/mol

-

Hydrochloride (HCl): (1.008 g/mol + 35.453 g/mol ) = 36.461 g/mol

-

Total MW: 144.132 + 13.003 + 13.104 + 6.042 + 28.014 + 36.461 = 240.756 g/mol

B. Monoisotopic Mass:

-

Carbon-12: (12 atoms × 12.000000 Da) = 144.000000 Da

-

Carbon-13: (1 atom × 13.003355 Da) = 13.003355 Da

-

Hydrogen (¹H): (13 atoms × 1.007825 Da) = 13.101725 Da

-

Deuterium (²H): (3 atoms × 2.014102 Da) = 6.042306 Da

-

Nitrogen (¹⁴N): (2 atoms × 14.003074 Da) = 28.006148 Da

-

Mass of Free Base: 144.0 + 13.003355 + 13.101725 + 6.042306 + 28.006148 = 204.153534 Da

-

Mass of [M+H]⁺ Ion (for MS): 204.153534 Da (free base) + 1.007825 Da (proton) = 205.161359 Da

2.3. Comparison with Published Data

The calculated average molecular weight aligns perfectly with the values provided by major chemical suppliers. Minor variations are attributable to rounding or the use of slightly different standard atomic weights.

| Source | Published Molecular Weight ( g/mol ) |

| LGC Standards[7] | 240.75 |

| PubChem[15] | 240.75 |

| Sigma-Aldrich[18] | 240.75 |

| MedChemExpress[2][3] | 240.75 |

| Cayman Chemical[1][8] | 240.8 |

| This Guide's Calculation | 240.756 |

The value of 240.8 g/mol reported by Cayman Chemical is likely a result of rounding the calculated value to one decimal place.[8][24]

PART 3: Practical Implications in Mass Spectrometry

The integrity of quantitative data derived from LC-MS/MS analysis is fundamentally dependent on the correct use of an internal standard. The specific molecular weight of Medetomidine-¹³C,d₃ HCl is central to its function.

3.1. Principle of Isotope Dilution Mass Spectrometry

The underlying principle is that a stable isotope-labeled standard co-elutes with the unlabeled analyte and experiences identical ionization efficiency (or suppression/enhancement) in the mass spectrometer's source.[4] Because the SIL standard and analyte are chemically almost identical, any sample loss during extraction or variability in ionization is mirrored by both compounds. By measuring the ratio of the analyte's signal to the internal standard's signal, a precise quantification can be achieved.

3.2. Workflow for Quantitative Bioanalysis

The following workflow illustrates the central role of the SIL internal standard in a typical bioanalytical experiment.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. waters.com [waters.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 8. Deuterium - Wikipedia [en.wikipedia.org]

- 9. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 10. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 11. Atomic Weights and Isotopic Compositions for Chlorine [physics.nist.gov]

- 12. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 13. Carbon - Wikipedia [en.wikipedia.org]

- 14. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Carbon-13 - Wikipedia [en.wikipedia.org]

- 16. Hydrogen - Wikipedia [en.wikipedia.org]

- 17. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 18. Nitrogen - Wikipedia [en.wikipedia.org]

- 19. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 20. Chlorine - Wikipedia [en.wikipedia.org]

- 21. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 22. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 23. byjus.com [byjus.com]

- 24. quora.com [quora.com]

isotopic purity of Medetomidine-13C,d3 Hydrochloride

An In-Depth Technical Guide to the Isotopic Purity of Medetomidine-13C,d3 Hydrochloride

Authored by a Senior Application Scientist

Foreword: The Imperative of Purity in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the accuracy of quantitative bioanalysis is non-negotiable. Pharmacokinetic, toxicokinetic, and metabolic studies rely on the precise measurement of an analyte, often at trace levels, within complex biological matrices. The gold standard for such quantification is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with mass spectrometry.[1][2][3] A SIL-IS, such as Medetomidine-13C,d3 Hydrochloride, is the ideal mimic for its unlabeled analyte counterpart. It shares near-identical physicochemical properties, ensuring it behaves consistently during sample extraction, chromatography, and ionization, thereby correcting for variability in these processes.[4]

However, the integrity of this entire analytical system hinges on one critical parameter: the isotopic purity of the internal standard. The presence of unlabeled Medetomidine within the Medetomidine-13C,d3 HCl standard is a direct source of analytical error, artificially inflating the measured concentration of the analyte and compromising the validity of study data. This guide provides a comprehensive technical overview of the principles, methodologies, and best practices for the robust evaluation of the , designed for the discerning researcher and drug development professional.

Understanding Medetomidine-13C,d3 Hydrochloride and Its Isotopic Profile

Medetomidine-13C,d3 Hydrochloride is a specifically synthesized version of Medetomidine, a potent α2-adrenergic agonist, where select atoms have been replaced with their heavier stable isotopes.[5][6] This labeling introduces a precise mass shift, allowing a mass spectrometer to differentiate the internal standard from the endogenous or administered analyte.

Structural Labeling

The designation "-13C,d3" specifies the location and nature of the isotopic labels:

-

d3 (Trideuterium): Three hydrogen (¹H) atoms on the terminal methyl group of the ethyl side chain are replaced with deuterium (²H or D).

-

13C (Carbon-13): The carbon atom to which the deuterated methyl group is attached is replaced with a carbon-13 (¹³C) isotope instead of the natural carbon-12 (¹²C).

This labeling strategy results in a nominal mass increase of 4 Daltons (+1 Da for ¹³C and +3 Da for the three ²H atoms) compared to the unlabeled molecule. This mass difference is sufficient to prevent significant signal overlap in most mass spectrometry applications.[7]

Caption: Labeled positions on Medetomidine-13C,d3.

Key Specifications and Purity Concepts

It is crucial to differentiate between several key terms when discussing isotopic purity.

| Term | Definition | Significance for Medetomidine-13C,d3 |

| Molecular Formula | C₁₂¹³CH₁₄D₃ClN₂ | Defines the elemental and isotopic composition.[5][8] |

| Molecular Weight | ~240.75 g/mol | The average molecular mass, accounting for isotopic abundances.[9] |

| Isotopic Enrichment | The mole fraction of the specified isotope at a labeled position, expressed as a percentage (e.g., 99.5% D at each deuterium position).[10] | High enrichment is the prerequisite for high isotopic purity. Lower enrichment at any position increases the probability of incompletely labeled species. |

| Isotopic Purity | The percentage of molecules in the material that are the desired labeled species (i.e., contain one ¹³C and three D atoms). | This is the most critical parameter for bioanalysis. A high isotopic purity (e.g., >99%) ensures a minimal contribution from the unlabeled (d0) species.[6] |

| Unlabeled Species (d0) | The percentage of Medetomidine molecules with no isotopic labels present in the standard. | This value must be minimized (typically <0.5%) to prevent analytical interference and ensure accurate quantification of the analyte.[11] |

Core Analytical Methodologies for Purity Determination

A dual-pronged analytical approach using both High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a complete and validated assessment of isotopic purity and structural integrity.[12]

High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary technique for quantifying the distribution of different isotopologues in the sample.[13][14][15] The causality behind this choice is its ability to resolve ions with very small mass differences, allowing for the accurate measurement of the relative abundance of the unlabeled analyte (M), the fully labeled internal standard (M+4), and any intermediate species (M+1, M+2, M+3).

Principle of Operation: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). A high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, can distinguish between the different isotopic species.[15] The relative intensity of each peak in the mass spectrum corresponds to the relative abundance of that isotopologue.

Self-Validating Experimental Protocol: LC-HRMS for Isotopic Purity

This protocol is designed as a self-validating system by including analysis of the unlabeled standard to correct for natural isotopic contributions.

Step 1: System Preparation & Suitability

-

Mobile Phase: Prepare appropriate mobile phases (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid).

-

LC Column: Select a suitable C18 column for good chromatographic peak shape.

-

HRMS Calibration: Calibrate the mass spectrometer according to the manufacturer's specifications to ensure high mass accuracy (< 5 ppm).

-

System Suitability: Inject a known compound to verify system performance, including retention time stability and detector response.

Step 2: Sample Preparation

-

Unlabeled Standard: Prepare a solution of unlabeled Medetomidine HCl at approximately 1 µg/mL in a suitable solvent (e.g., methanol).[13]

-

Labeled Standard: Prepare a solution of Medetomidine-13C,d3 HCl at the same concentration.

-

Blank: Prepare a vial containing only the solvent.

Step 3: Data Acquisition

-

Inject the Blank, followed by the Unlabeled Standard, and then the Labeled Standard.

-

Acquire data in full-scan mode over a relevant m/z range (e.g., m/z 150-300) with high resolution (>20,000 FWHM). Use an electrospray ionization (ESI) source in positive mode.

Step 4: Data Processing and Purity Calculation

-

Analyze Unlabeled Standard:

-

Extract the mass spectrum for the chromatographic peak of unlabeled Medetomidine.

-

Determine the relative intensities of its natural isotopologues (M, M+1, M+2, etc.). This provides the natural isotopic abundance profile.

-

-

Analyze Labeled Standard:

-

Extract the mass spectrum for the chromatographic peak of Medetomidine-13C,d3.

-

Record the observed relative intensities for all isotopologues (M, M+1, M+2, M+3, M+4, etc.).

-

-

Correction and Calculation:

-

The core of the analysis is to correct the observed intensities of the labeled sample for the contribution of natural isotopes.[15][16]

-

The intensity of the M+4 peak represents the fully labeled species.

-

The intensity of the M peak represents the unlabeled d0 impurity.

-

Isotopic Purity (%) = [Corrected Intensity of (M+4)] / [Sum of Corrected Intensities of all species (M to M+4)] * 100

-

Unlabeled Species (d0) (%) = [Corrected Intensity of (M)] / [Sum of Corrected Intensities of all species (M to M+4)] * 100

-

Caption: A self-validating workflow for purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS quantifies the what (the isotopic distribution), NMR confirms the where (the location of the labels) and ensures the overall structural integrity of the molecule.[12][17] This is a crucial step for trustworthiness, as an incorrect labeling pattern could lead to unexpected chromatographic behavior or metabolic instability.

-

¹H NMR (Proton NMR): The most direct evidence of deuterium incorporation. In the ¹H NMR spectrum of Medetomidine-13C,d3, the signal corresponding to the terminal methyl protons should be significantly diminished or absent, confirming successful deuteration at that site.

-

¹³C NMR (Carbon-13 NMR): This technique verifies the position of the ¹³C label. The spectrum will show a significantly enhanced signal for the carbon atom at the labeled position.

-

²H NMR (Deuterium NMR): Can be used to directly observe the deuterium signal, confirming its presence and providing information about its chemical environment.

Conclusion: Upholding Data Integrity

The determination of isotopic purity for a stable-labeled internal standard like Medetomidine-13C,d3 Hydrochloride is not a perfunctory quality control check; it is a fundamental requirement for ensuring the integrity of quantitative bioanalytical data.[2] By employing a robust, multi-faceted analytical strategy centered on high-resolution mass spectrometry and supported by NMR spectroscopy, researchers can confidently verify the quality of their internal standard. This diligence prevents the introduction of systematic errors, upholds the principles of scientific integrity, and ultimately ensures the accuracy and reliability of data submitted for regulatory review and used in critical drug development decisions.

References

-

Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]

-

Title: Medetomidine-13C,d3 Hydrochloride Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry Source: Journal of Mass Spectrometry, PubMed URL: [Link]

-

Title: Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications Source: Metware Biotechnology URL: [Link]

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods, Royal Society of Chemistry URL: [Link]

-

Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]

-

Title: Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs Source: Chemical Reviews, ACS Publications URL: [Link]

-

Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Isotope Labeling Source: Cerno Bioscience URL: [Link]

-

Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]

-

Title: Isotopic Labeling of Metabolites in Drug Discovery Applications Source: ResearchGate URL: [Link]

-

Title: Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations Source: Bioanalysis, Future Science, via PMC URL: [Link]

-

Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: "Stable Labeled Isotopes as Internal Standards: A Critical Review" Source: ResearchGate URL: [Link]

-

Title: Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Source: Bioanalysis URL: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Medetomidine-13C,d3 Hydrochloride | C13H17ClN2 | CID 57347593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. isotope.com [isotope.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. almacgroup.com [almacgroup.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. researchgate.net [researchgate.net]

- 16. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

A Technical Guide to the Determination of Medetomidine-13C,d3 Hydrochloride Solubility in Methanol

Abstract

The solubility of an active pharmaceutical ingredient (API) or its isotopically labeled analogue is a critical physicochemical property that dictates its utility in preclinical and clinical research, particularly in formulation development and quantitative bioanalysis. This technical guide provides a comprehensive framework for determining the solubility of Medetomidine-13C,d3 Hydrochloride in methanol. While specific quantitative data for this labeled compound is not broadly published, this document outlines the foundational principles, a detailed experimental protocol based on the widely accepted shake-flask method, and robust data analysis procedures. This guide is designed to equip researchers, scientists, and drug development professionals with a self-validating methodology to produce reliable and reproducible solubility data.

Introduction and Physicochemical Profile

Medetomidine is a potent and highly selective α2-adrenergic receptor agonist used primarily in veterinary medicine for its sedative and analgesic properties.[1][2][3] Its isotopically labeled form, Medetomidine-13C,d3 Hydrochloride, serves as a crucial internal standard for its quantification in biological matrices by mass spectrometry.[4][5] Understanding its solubility in organic solvents like methanol is paramount for preparing stock solutions, calibrants, and quality controls for these bioanalytical assays.

The solubility of a compound is intrinsically linked to its molecular structure and the nature of the solvent. Medetomidine hydrochloride is the salt of a moderately lipophilic base. The hydrochloride form enhances its polarity, generally favoring solubility in polar solvents. Methanol (CH₃OH), a polar protic solvent, is capable of hydrogen bonding and dipole-dipole interactions, making it a suitable solvent for many hydrochloride salts.

Table 1: Physicochemical Properties of Medetomidine Hydrochloride and its Isotopologue

| Property | Medetomidine Hydrochloride | Medetomidine-13C,d3 Hydrochloride | Source(s) |

|---|---|---|---|

| Chemical Formula | C₁₃H₁₆N₂ · HCl | C₁₂[¹³C]H₁₃D₃N₂ · HCl | [1][6] |

| Molecular Weight | 236.7 g/mol | ~240.8 g/mol | [1][6] |

| Appearance | Crystalline solid | Solid | [1][4] |

| Known Solubilities | Soluble in ethanol (~30 mg/mL), DMSO (~25 mg/mL), and water.[1][7] | "Slightly Soluble" in Methanol (qualitative).[4][6] |[1][4][6][7] |

Note: The isotopic labeling with ¹³C and deuterium (d3) has a negligible effect on the compound's polarity and overall solubility compared to the unlabeled form.

Foundational Principles of Solubility Determination

The goal of this protocol is to determine the thermodynamic solubility , which is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature. The most reliable and widely recognized method for determining thermodynamic solubility is the shake-flask method .[8][9]

Causality Behind the Shake-Flask Method: This method is the gold standard because it ensures that the system reaches a true thermodynamic equilibrium. By agitating an excess of the solid compound in the solvent for an extended period, we allow the dissolution and precipitation processes to reach a steady state. This contrasts with kinetic solubility methods, which measure the concentration at which a compound precipitates from a stock solution (often DMSO) upon addition to an aqueous buffer and may not represent true equilibrium.[10][11]

Experimental Protocol: The Shake-Flask Method

This protocol is a self-validating system designed to ensure accuracy and reproducibility. It incorporates steps to confirm that equilibrium has been achieved.

Materials & Equipment

-

Medetomidine-13C,d3 Hydrochloride (solid)

-

Methanol (HPLC-grade or higher)

-

Analytical balance (readable to 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator set to 25°C)

-

Benchtop microcentrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Tandem Mass Spectrometry (LC-MS/MS) system.[12][13][14]

Step-by-Step Methodology

Step 1: Preparation of Slurries

-

Accurately weigh approximately 5-10 mg of Medetomidine-13C,d3 Hydrochloride into a glass vial. The key is to ensure there is an excess of solid that will remain undissolved.

-

Using a calibrated pipette, add a precise volume of methanol (e.g., 1.0 mL) to the vial.

-

Prepare at least three replicates (n=3) for statistical validity.

Step 2: Equilibration

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator within a temperature-controlled chamber set to a standard temperature, such as 25°C.

-

Agitate the slurries for a minimum of 24 hours.

-

Expert Insight: A 24-hour period is typically sufficient for most compounds to reach equilibrium. To validate this, a time-to-equilibrium study can be performed by taking measurements at various time points (e.g., 4, 8, 24, and 48 hours). Equilibrium is confirmed when the measured concentration no longer increases with time.

-

Step 3: Phase Separation

-

After equilibration, remove the vials and allow them to stand for 30 minutes to let larger particles settle.

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes. This will create a compact pellet of the excess, undissolved solid.

-

Trustworthiness Check: This step is critical to ensure that no solid particulates are transferred during sampling, which would artificially inflate the measured concentration. The supernatant should be clear and free of visible particles.

-

Step 4: Sampling and Dilution

-

Carefully open the vial, taking care not to disturb the solid pellet.

-

Withdraw a precise aliquot of the clear supernatant (e.g., 100 µL).

-

Immediately dilute the aliquot into a known volume of methanol in a volumetric flask. The dilution factor should be chosen to bring the final concentration into the linear range of the analytical method (e.g., a 1:100 or 1:1000 dilution).

Step 5: Quantification

-

Prepare a set of calibration standards of Medetomidine-13C,d3 Hydrochloride in methanol with known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC-UV or LC-MS/MS method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration. The curve must have an acceptable correlation coefficient (R² > 0.99).

-

Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

Experimental Workflow Diagram

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Medetomidine hydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Medetomidine Hydrochloride, 86347-15-1, SMB01393, High-Purity, Sigma-Aldrich [sigmaaldrich.com]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. tandfonline.com [tandfonline.com]

- 13. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Navigating the Nuances of Medetomidine-13C,d3 HCl: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological research and drug development, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards has become the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides an in-depth technical overview of Medetomidine-13C,d3 HCl, a crucial tool for researchers working with the potent α2-adrenergic agonist, medetomidine. We will delve into the critical aspects of supplier selection, quality assessment, and application of this internal standard, empowering researchers to achieve accurate and reproducible results.

The Critical Role of an Isotope-Labeled Internal Standard

Medetomidine is a highly selective α2-adrenergic agonist used extensively in veterinary medicine for its sedative and analgesic properties.[1][2] In research settings, it serves as a valuable pharmacological tool for studying the α2-adrenergic system. Accurate quantification of medetomidine in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies.

The use of a stable isotope-labeled internal standard, such as Medetomidine-13C,d3 HCl, is indispensable for overcoming the inherent variabilities of analytical procedures.[3] By incorporating one carbon-13 atom and three deuterium atoms, this internal standard is chemically identical to the unlabeled analyte but possesses a distinct mass. This mass difference allows for its differentiation by a mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly to the analyte during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for matrix effects, extraction inefficiencies, and instrument fluctuations, leading to significantly improved accuracy and precision in quantification.[1]

Selecting a Reputable Supplier: A Foundation for Reliable Research

The quality of your research is intrinsically linked to the quality of your reagents. Therefore, selecting a reputable supplier for Medetomidine-13C,d3 HCl is a critical first step. The following table provides a comparative overview of prominent suppliers, highlighting key specifications to consider.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Format | Storage |

| Cayman Chemical | Medetomidine-13C-d3 (hydrochloride) | 1216630-06-6 | C₁₂[¹³C]H₁₃D₃N₂ • HCl | ≥99% deuterated forms (d1-d3) | Solid | -20°C |

| Santa Cruz Biotechnology | Medetomidine-13C,d3 Hydrochloride | 1216630-06-6 | C₁₂(¹³C)H₁₃D₃N₂•HCl | Not explicitly stated; refer to CoA | Not specified | Not specified |

| MedChemExpress | Medetomidine-13C,d3 hydrochloride | Not provided | Not provided | Not explicitly stated; refer to CoA | Not specified | Not specified |

| Axios Research | Medetomidine-13C-d3 HCl | Not provided | C₁₃H₁₃N₂D₃. HCl | Compliant with regulatory guidelines | Not specified | Not specified |

| LGC Standards | Medetomidine-13C,d3 Hydrochloride | Not provided | Not provided | Certified reference material | 1 mg; 10 mg | Not specified |

Key Considerations When Choosing a Supplier:

-

Certificate of Analysis (CoA): Always request and meticulously review the lot-specific CoA.[4] This document is the primary source of information regarding the compound's identity, purity (both chemical and isotopic), and concentration.

-

Isotopic Enrichment: The degree of isotopic labeling is crucial. High isotopic purity minimizes the contribution of the internal standard to the analyte's signal, a phenomenon known as "crosstalk."

-

Chemical Purity: Impurities in the internal standard can interfere with the analysis and compromise the accuracy of the results.

-

Documentation and Support: Reputable suppliers provide comprehensive technical data sheets and responsive customer support to address any queries.

-

Compliance and Certification: For regulated bioanalysis, suppliers who adhere to quality management systems such as ISO 9001 or provide certified reference materials (CRMs) are preferred.

Quality Control and Handling of Medetomidine-13C,d3 HCl

Upon receiving your Medetomidine-13C,d3 HCl, it is imperative to implement proper handling and storage procedures to maintain its integrity.

Initial Verification:

-

Confirm Identity: Verify that the information on the product label matches your order and the accompanying CoA.

-

Visual Inspection: Examine the physical appearance of the compound. It is typically a solid.[2]

-

Storage: Immediately transfer the compound to the recommended storage conditions, which is typically -20°C for long-term stability.[2]

Workflow for Preparing a Stock Solution:

Sources

- 1. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

Probing the Noradrenergic System: A Technical Guide to the Application of Labeled Medetomidine in Research

<Senior Application Scientist

Abstract

Medetomidine is a highly selective and potent α2-adrenoceptor agonist that has become an indispensable tool in neuroscience and drug development.[1][2][3] Its utility is profoundly enhanced when labeled with radioisotopes, transforming it into a precise probe for quantifying and visualizing α2-adrenoceptors in vitro and in vivo. This guide provides an in-depth exploration of the core principles and technical methodologies for using labeled medetomidine. We will delve into the molecular pharmacology of its target, the α2-adrenoceptor, detail the rationale behind isotopic labeling, and present validated, step-by-step protocols for key applications including radioligand binding assays, quantitative autoradiography, and Positron Emission Tomography (PET) imaging. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with field-proven insights to empower robust and reproducible experimental design.

The Molecular Target: α2-Adrenergic Receptors

Medetomidine exerts its effects by binding to α2-adrenergic receptors (α2-ARs), which are G-protein coupled receptors (GPCRs) integral to the negative feedback regulation of the sympathetic nervous system.[1]

1.1. Subtypes and Distribution There are three primary subtypes of α2-ARs: α2A, α2B, and α2C.[1][4] These subtypes exhibit distinct tissue distribution and physiological roles:

-

α2A-AR: Predominantly found in the central nervous system (CNS), particularly the locus coeruleus and brainstem. It is the primary mediator of the sedative, analgesic, and sympatholytic effects of α2-agonists.[1][4][5]

-

α2B-AR: Primarily located on vascular smooth muscle, where it mediates vasoconstriction.[1][4]

-

α2C-AR: Found in the CNS (striatum, hippocampus) and periphery, modulating dopaminergic neurotransmission and contributing to various behavioral responses.[4][6]